N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide
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Overview
Description
N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Mechanism of Action
Target of Action
The primary targets of N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide are the Plasmodium falciparum cysteine protease enzymes, falcipain 2 and falcipain 3 . These enzymes play a crucial role in the life cycle of the Plasmodium falciparum parasite, which is responsible for malaria .
Mode of Action
This compound interacts with its targets, falcipain 2 and falcipain 3, by binding to them . This binding inhibits the activity of these enzymes, disrupting the life cycle of the Plasmodium falciparum parasite .
Biochemical Pathways
The inhibition of falcipain 2 and falcipain 3 by this compound affects the biochemical pathways involved in the life cycle of the Plasmodium falciparum parasite . This results in the disruption of the parasite’s ability to proliferate and survive, thereby exerting an antimalarial effect .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of falcipain 2 and falcipain 3 . This inhibition disrupts the life cycle of the Plasmodium falciparum parasite, preventing its proliferation and survival . As a result, the compound exhibits antimalarial activity .
Biochemical Analysis
Biochemical Properties
N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes . The compound’s interaction with COX-2 is characterized by selective binding, which reduces the enzyme’s activity and subsequently decreases inflammation. Additionally, this compound may interact with other biomolecules, such as cell signaling proteins, further influencing biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways like the NF-κB pathway, which plays a crucial role in immune response and inflammation . By inhibiting this pathway, the compound can reduce the expression of pro-inflammatory genes. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s thiazole ring allows it to form stable complexes with target enzymes, leading to inhibition or activation. For instance, its binding to COX-2 involves interactions with the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, the compound may influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy. Long-term studies have indicated that the compound can have sustained effects on cellular processes, including prolonged inhibition of inflammatory pathways and consistent modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function. Threshold effects have been identified, where the compound’s efficacy plateaus beyond a certain dosage, indicating an optimal therapeutic window for its use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and subsequent elimination from the body . The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biochemical activity. Additionally, the compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as P-glycoprotein, influencing its intracellular concentration . Once inside the cell, the compound may bind to intracellular proteins, affecting its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, the compound may interact with transcription factors and other nuclear proteins, influencing gene expression. In the mitochondria, it can affect metabolic processes and energy production, further modulating cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the benzamido group and the morpholinosulfonyl group. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydroxide (NaOH). The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide
- 2-(2-(Trifluoromethoxy)benzamido)thiazole-4-carboxylic acid
- N-4-(naphtha[1,2-d]thiazol-2-yl) semicarbazides
Uniqueness
N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-ethyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S2/c1-2-18-16(23)14-11-27-17(19-14)20-15(22)12-3-5-13(6-4-12)28(24,25)21-7-9-26-10-8-21/h3-6,11H,2,7-10H2,1H3,(H,18,23)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZARGXNTVLDSKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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